Isopropyl 4-nitrophenyl dodecylphosphonate
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Overview
Description
Isopropyl 4-nitrophenyl dodecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an isopropyl group, a 4-nitrophenyl group, and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-nitrophenyl dodecylphosphonate typically involves the reaction of 4-nitrophenol with dodecylphosphonic dichloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with isopropyl alcohol to yield the final product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of dodecylphosphonic dichloride, its reaction with 4-nitrophenol, and subsequent esterification with isopropyl alcohol. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-nitrophenyl dodecylphosphonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products
Reduction: 4-Aminophenyl dodecylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Hydrolysis: Dodecylphosphonic acid and isopropyl alcohol
Scientific Research Applications
Isopropyl 4-nitrophenyl dodecylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases and other enzymes that interact with phosphonate groups.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated by enzymatic hydrolysis.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and lubricants .
Mechanism of Action
The mechanism of action of isopropyl 4-nitrophenyl dodecylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes that recognize the phosphonate group, thereby blocking their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Isopropyl 4-nitrophenyl dodecylphosphonate can be compared with other similar compounds, such as:
Isopropyl 4-nitrophenyl methylphosphonate: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
4-Nitrophenyl dodecylphosphonate: Lacks the isopropyl group, which affects its reactivity and solubility.
Isopropyl 4-aminophenyl dodecylphosphonate: The amino group provides different reactivity and potential biological activity compared to the nitro group .
Properties
Molecular Formula |
C21H36NO5P |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[dodecyl(propan-2-yloxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C21H36NO5P/c1-4-5-6-7-8-9-10-11-12-13-18-28(25,26-19(2)3)27-21-16-14-20(15-17-21)22(23)24/h14-17,19H,4-13,18H2,1-3H3 |
InChI Key |
VZXZHBVWVCMVBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)C |
Origin of Product |
United States |
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